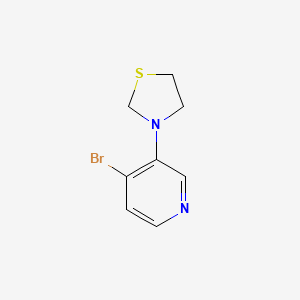

3-(4-Bromopyridin-3-yl)thiazolidine

Description

BenchChem offers high-quality 3-(4-Bromopyridin-3-yl)thiazolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Bromopyridin-3-yl)thiazolidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-bromopyridin-3-yl)-1,3-thiazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2S/c9-7-1-2-10-5-8(7)11-3-4-12-6-11/h1-2,5H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCFLHFYPZLEVQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCN1C2=C(C=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 3-(4-Bromopyridin-3-yl)thiazolidine

CAS Number: 1774894-87-9[1][2]

Executive Summary & Chemical Identity

3-(4-Bromopyridin-3-yl)thiazolidine is a specialized heterocyclic building block utilized primarily in the synthesis of pharmaceutical agents and agrochemicals. It features a thiazolidine ring fused via a C-N bond to the 3-position of a pyridine core, which is further functionalized with a bromine atom at the 4-position.

This structural arrangement is highly valuable in medicinal chemistry:

-

Thiazolidine Moiety: Acts as a saturated bioisostere of thiazole, often improving solubility and metabolic stability compared to its aromatic counterpart.

-

4-Bromopyridine Core: The bromine atom serves as an orthogonal reactive handle, enabling highly selective downstream cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) without disrupting the thiazolidine linkage.

| Property | Specification |

| Chemical Name | 3-(4-Bromopyridin-3-yl)thiazolidine |

| CAS Number | 1774894-87-9 |

| Molecular Formula | C₈H₉BrN₂S |

| Molecular Weight | 245.14 g/mol |

| Predicted LogP | ~1.8 - 2.2 (Lipophilic) |

| pKa (Conjugate Acid) | ~3.5 (Pyridine nitrogen) |

| Physical State | Solid (typically off-white to pale yellow) |

Synthetic Methodology

The synthesis of 3-(4-Bromopyridin-3-yl)thiazolidine requires precise regiocontrol to ensure the thiazolidine attaches at the C3 position while preserving the C4-bromine. Two primary routes are scientifically validated for this class of heterocycles.

Route A: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig)

This is the preferred industrial route due to the availability of precursors. It involves the selective amination of 3,4-dibromopyridine or 3-bromo-4-iodopyridine.

Reaction Scheme:

-

Precursors: 3,4-Dibromopyridine + Thiazolidine.

-

Catalyst System: Pd₂(dba)₃ or Pd(OAc)₂ with a bidentate phosphine ligand (e.g., Xantphos or BINAP) to favor coupling at the more electron-deficient or sterically accessible position (C3 vs C4 selectivity is critical). Note: C4 is typically more reactive in SNAr, but Pd-catalysis can be tuned.

-

Conditions: Toluene/Dioxane, Cs₂CO₃, 80-100°C.

Route B: De Novo Cyclization (From 3-Amino-4-bromopyridine)

This route builds the thiazolidine ring directly onto the amine, avoiding regioselectivity issues with the pyridine ring.

Protocol:

-

Starting Material: 3-Amino-4-bromopyridine.

-

Reagents: Formaldehyde (HCHO) and 2-Mercaptoethanol (or 1,2-ethanedithiol for thiazolidine variants).

-

Mechanism: Condensation of the amine with formaldehyde forms an imine, which undergoes nucleophilic attack by the thiol, followed by cyclization.

Figure 1: Comparative synthetic pathways for 3-(4-Bromopyridin-3-yl)thiazolidine. Route A is preferred for convergent synthesis.

Structural Analysis & Reactivity Profile

The "Orthogonal" Handle

The power of this molecule lies in the differential reactivity of its functional groups.

-

Thiazolidine Nitrogen (N3'): Already substituted, acting as a tertiary amine. It modulates the basicity of the pyridine ring and can participate in hydrogen bonding as an acceptor.

-

Pyridine Nitrogen (N1): Available for salt formation or coordination chemistry.

-

C4-Bromine: The "warhead" for diversification. It is highly activated for oxidative addition by Palladium due to the electron-withdrawing nature of the adjacent pyridine nitrogen.

Key Transformations

Researchers utilize this scaffold to generate libraries of compounds via Suzuki-Miyaura Coupling :

Standard Protocol for Suzuki Coupling at C4:

-

Substrate: 1.0 eq 3-(4-Bromopyridin-3-yl)thiazolidine.

-

Boronic Acid: 1.2 eq Aryl-B(OH)₂.

-

Catalyst: 5 mol% Pd(dppf)Cl₂·DCM.

-

Base: 3.0 eq K₂CO₃ (aq).

-

Solvent: 1,4-Dioxane/Water (4:1).

-

Conditions: 90°C, 4-12 hours, Inert Atmosphere (Ar/N₂).

Why this works: The thiazolidine ring is stable under these basic aqueous conditions, unlike some ester or amide-containing scaffolds.

Handling & Safety Protocols

As a halogenated pyridine derivative, standard safety precautions for organic synthesis apply.

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Storage: Keep under inert gas (Argon) at 2-8°C. Halogenated pyridines can degrade (discolor) upon prolonged exposure to light and moisture.

-

Solubility: Soluble in DMSO, DMF, Methanol, and DCM. Sparingly soluble in water.

Self-Validating Purity Check: Before using in critical steps, verify purity via LC-MS .

-

Expected Mass (ESI+): [M+H]⁺ = 245.0 / 247.0 (1:1 Isotopic pattern characteristic of Bromine).

-

Impurity Watch: Check for debrominated byproduct (3-(pyridin-3-yl)thiazolidine) if the sample is old or was stored improperly.

References

-

ChemSrc. (2025). 3-(4-Bromopyridin-3-yl)thiazolidine - CAS 1774894-87-9.[1][2] Link

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Link

-

GuideChem. (2021). Synthesis of 3-Amino-Pyridine-4-Carbaldehyde and related intermediates. Link

-

National Institutes of Health (NIH). (2015). Synthesis of N-Substituted-3-amino-4-halopyridines. Link

Sources

Introduction: The Enduring Versatility of the Thiazolidine Scaffold

An In-Depth Technical Guide to the Biological Activity of Substituted Thiazolidines

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can bind to a wide array of biological targets, enabling the development of diverse therapeutic agents. The thiazolidine ring, a five-membered heterocycle containing sulfur and nitrogen, stands as a quintessential example of such a scaffold.[1] Its derivatives, particularly thiazolidin-4-ones and thiazolidine-2,4-diones, have been the subject of intensive research for decades, yielding a remarkable spectrum of pharmacological activities.[2][3] This versatility stems from the scaffold's unique stereoelectronic properties and its amenability to chemical modification at multiple positions, allowing for the fine-tuning of biological activity.[4][5]

This guide provides a comprehensive exploration of the biological activities of substituted thiazolidines, intended for researchers, scientists, and drug development professionals. We will delve into the core mechanisms of action, survey the broad therapeutic potential, dissect structure-activity relationships, and provide actionable experimental protocols to empower further research and development in this dynamic field.

The Thiazolidine Core: A Foundation for Pharmacological Diversity

The thiazolidine nucleus, particularly the 4-thiazolidinone and 2,4-thiazolidinedione variants, serves as a versatile template in drug design.[6][7] The ring system features hydrogen bond donors and acceptors, and its various positions (N-3, C-2, and C-5) are susceptible to modification, enabling the creation of large libraries of compounds with tailored properties.[4][5][8] This structural flexibility is a key reason for the wide range of biological activities observed, from modulating nuclear receptors to inhibiting key enzymes across different disease pathologies.[9][10]

Core Structures of Interest

Synthetic Pathways: Accessing Chemical Diversity

The extensive investigation of thiazolidines has been facilitated by robust and versatile synthetic methodologies. One of the most common and efficient methods for synthesizing 5-arylidene-thiazolidine-2,4-diones is the Knoevenagel condensation.[11] This reaction typically involves the condensation of an aromatic aldehyde with thiazolidine-2,4-dione in the presence of a basic catalyst.[12][13]

// Reactants

Aldehyde [label=<Aromatic Aldehyde >];

TZD [label=<Thiazolidine-2,4-dione

>];

TZD [label=<Thiazolidine-2,4-dione >];

>];

// Product

Product [label=<5-Arylidene-thiazolidine-2,4-dione >];

>];

// Reaction flow {rank=same; Aldehyde; TZD;} node_plus [label="+", shape=plaintext]; Aldehyde -> node_plus [style=invis]; node_plus -> TZD [style=invis];

// Arrow with conditions reagents_node [shape=plaintext, label="Knoevenagel Condensation\n(e.g., Piperidine, Ethanol, Reflux)"]; {rank=same; node_plus; reagents_node; Product;} node_plus -> reagents_node [style=invis]; reagents_node -> Product [label="- H2O"]; } ends Caption: General Scheme for Knoevenagel Condensation.

This foundational reaction allows for the introduction of a vast array of substituents on the aryl ring, which is a critical determinant of biological activity. Further modifications, such as N-acylation or substitution at the C5 position, provide additional avenues for structural diversification and optimization.[14][15]

Mechanisms of Action: From Nuclear Receptors to Novel Pathways

The biological effects of substituted thiazolidines are mediated through a variety of mechanisms, the most well-characterized being the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). However, a growing body of evidence reveals that many of their effects are independent of this classical pathway.

PPARγ-Dependent Pathway: The Antidiabetic Paradigm

Thiazolidinediones (TZDs), also known as glitazones, are potent agonists of PPARγ, a nuclear receptor that is a master regulator of adipogenesis, glucose homeostasis, and lipid metabolism.[16][17][18] FDA-approved drugs like Pioglitazone and Rosiglitazone exemplify this class.[8]

Mechanism: Upon binding, the TZD ligand activates PPARγ, which then forms a heterodimer with the Retinoid X Receptor (RXR).[16][17] This complex translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes.[19] This action, in conjunction with coactivator proteins, upregulates the transcription of genes involved in insulin signaling and fatty acid metabolism, ultimately leading to enhanced insulin sensitivity in peripheral tissues like adipose, muscle, and liver.[20][21]

PPARγ-Independent Pathways: Expanding the Therapeutic Horizon

Interestingly, many of the anticancer and anti-inflammatory effects of thiazolidines occur through mechanisms that are independent of PPARγ activation.[19][22][23] This discovery has significantly broadened the potential applications of this scaffold beyond metabolic diseases.

-

Anticancer Mechanism: Some TZDs have been shown to inhibit cell proliferation and tumor growth in PPARγ-negative cancer cells.[23] One proposed mechanism involves the inhibition of translation initiation. These compounds can cause a partial depletion of intracellular calcium, leading to the activation of Protein Kinase R (PKR). Activated PKR then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which halts protein synthesis and induces G1 cell cycle arrest.[23]

-

Anti-inflammatory Mechanism: The anti-inflammatory properties of certain TZDs have been linked to the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor.[22] This activation can inhibit the release of pro-inflammatory mediators from various cell types, an effect that is not reversed by PPARγ antagonists.[22]

A Spectrum of Biological Activities

The structural versatility of the thiazolidine scaffold has led to the discovery of a wide array of biological activities.

Antidiabetic Activity

As discussed, the primary application of TZDs is in the management of type 2 diabetes mellitus.[8] By activating PPARγ, they improve insulin sensitivity, lower blood glucose, and reduce circulating triglycerides.[18][20] Beyond PPARγ, some thiazolidine-4-one derivatives have been found to inhibit other targets relevant to diabetes, such as protein tyrosine phosphatase 1B (PTP1B) and aldose reductase, offering alternative mechanisms to achieve glycemic control.[10][15]

Anticancer Activity

Substituted thiazolidines have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a range of human cancer cell lines.[6][9] They exert their anti-neoplastic effects through multiple mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of angiogenesis (the formation of new blood vessels that feed tumors).[19]

| Compound Class/Example | Cancer Cell Line | IC50 (µM) | Reference |

| Isatin-based thiazolidin-4-one | HT-29 (Colon) | 5.42 | [4] |

| Isatin-based thiazolidin-4-one | MCF-7 (Breast) | 8.97 | [4] |

| Phenylaminopyrimidine hybrid | HepG2 (Liver) | 4.97 (Comparable to Doxorubicin) | [4] |

| 5-nitrofuran-2-yl substituted | MDA-MB-231 (Breast) | 1.9 | [5] |

| 2-oxoindoline substituted | Caco-2 (Colon) | 2 | [9] |

Table 1: Examples of Anticancer Activity of Thiazolidine Derivatives

Antimicrobial Activity

The rise of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Thiazolidine derivatives have shown significant potential in this area.[12][24]

-

Antibacterial: Numerous studies have reported the efficacy of thiazolidinones against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[12][25][26][27] Some derivatives also exhibit potent antibiofilm activity, which is crucial for combating chronic infections.[25] Structure-activity relationship (SAR) studies often indicate that the presence of electron-withdrawing groups on the aryl moiety enhances antibacterial potency.[1]

-

Antifungal: Thiazolidines have demonstrated broad-spectrum antifungal activity against pathogenic yeasts and molds like Candida albicans and Aspergillus niger.[13][28][29] The mechanism can involve the disruption of the fungal cell wall or interference with essential metabolic processes like glucose transport.[30] Notably, Mycosidine®, a 3,5-substituted thiazolidine-2,4-dione, is an approved topical antifungal drug.[30]

| Compound Type | Organism | MIC (µg/mL) | Reference |

| 5-Arylidene-thiazolidine-2,4-dione | Gram-positive bacteria | 2 - 16 | [26] |

| Thiosemicarbazide-TZD hybrid | B. subtilis, S. aureus | 31.25 | [12] |

| 4-thioxo-thiazolidin-2-one | Multidrug-resistant S. aureus | 1 - 32 | [25] |

Table 2: Examples of Antimicrobial Activity of Thiazolidine Derivatives

Antiviral Activity

Certain thiazolidine derivatives, often referred to as thiazolides, have shown broad-spectrum antiviral activity.[31][32] Nitazoxanide, for instance, is effective against a range of RNA and DNA viruses, including influenza, rotavirus, and coronaviruses.[31] The proposed mechanism is not direct inhibition of viral replication machinery but rather interference with the post-translational processing of viral glycoproteins, which is essential for the formation of mature, infectious viral particles.[31] Other studies have identified 2-aryl substituted thiazolidine-4-carboxylic acids as potent inhibitors of Avian Influenza Virus (AIV) and Infectious Bronchitis Virus (IBV) in in ovo assays.[14][33]

| Compound/Class | Virus | IC50 (µM) | Reference |

| 2-aryl thiazolidine-4-carboxylic acid (1d) | Avian Influenza Virus (H9N2) | 3.47 | [14] |

| 2-aryl thiazolidine-4-carboxylic acid (1c) | Infectious Bronchitis Virus | 4.10 | [14] |

| Thiazolides (e.g., Tizoxanide) | Various RNA/DNA viruses | 0.5 - 2 µg/mL | [31] |

Table 3: Examples of Antiviral Activity of Thiazolidine Derivatives

Anti-inflammatory Activity

Thiazolidinones possess potent anti-inflammatory properties, inhibiting the production of key inflammatory mediators.[4][22] They have been shown to reduce the release of cytokines (e.g., IL-6), chemokines (e.g., eotaxin, RANTES), and nitric oxide (NO) from stimulated immune and structural cells.[22][34] As mentioned, these effects can be mediated through both PPARγ-dependent and -independent (e.g., AMPK activation) pathways, making them attractive candidates for treating a range of inflammatory disorders.[18][22]

Experimental Protocols for Activity Assessment

To ensure the trustworthiness and reproducibility of research findings, standardized and well-controlled experimental protocols are essential. Below are methodologies for assessing key biological activities of substituted thiazolidines.

Protocol: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Causality: The broth microdilution method is preferred for quantitative analysis over diffusion methods as it provides a specific concentration value (MIC), which is crucial for SAR studies and comparing the potency of different compounds.

Methodology:

-

Preparation: Prepare a stock solution of the test thiazolidine derivative in a suitable solvent (e.g., DMSO). Prepare serial two-fold dilutions in a 96-well microtiter plate using sterile cation-adjusted Mueller-Hinton Broth (MHB). The final volume in each well should be 50 µL.

-

Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus ATCC 29213) overnight. Dilute the culture in MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Inoculation: Add 50 µL of the bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL.

-

Controls:

-

Positive Control: Wells containing bacteria and broth but no test compound.

-

Negative Control: Wells containing broth only (sterility control).

-

Reference Drug: Include a standard antibiotic (e.g., Ciprofloxacin) as a comparator.

-

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by using a microplate reader.

Protocol: In Vitro Anticancer Cytotoxicity (Sulforhodamine B Assay)

The Sulforhodamine B (SRB) assay is a cell density-based assay used to determine cytotoxicity by measuring total cellular protein content.[4]

Causality: The SRB assay is chosen for its stability, sensitivity, and reliance on protein staining, which is less prone to interference from compound color compared to metabolic assays like MTT. It provides a reliable measure of cell number following cytotoxic insult.

Methodology:

-

Cell Seeding: Seed human cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

-

Compound Treatment: The next day, replace the medium with fresh medium containing various concentrations of the test thiazolidine derivative. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours.

-

Cell Fixation: Discard the supernatant and fix the adherent cells by gently adding cold 10% Trichloroacetic Acid (TCA). Incubate at 4°C for 1 hour.

-

Staining: Wash the plates five times with slow-running tap water and air dry. Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and then air dry.

-

Solubilization & Reading: Solubilize the bound dye with 10 mM Tris base solution. Read the absorbance at 510 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).

Conclusion and Future Perspectives

The thiazolidine scaffold has unequivocally established itself as a cornerstone in medicinal chemistry. Its journey from an antidiabetic pharmacophore to a versatile platform for developing anticancer, antimicrobial, antiviral, and anti-inflammatory agents is a testament to its privileged nature. The ability of its derivatives to modulate a wide range of biological targets, through both classical and novel mechanisms, ensures its continued relevance in drug discovery.

Future research should focus on several key areas:

-

Target Selectivity: Designing derivatives with high selectivity for specific targets (e.g., a particular kinase in a cancer pathway or a specific microbial enzyme) to minimize off-target effects.

-

Hybrid Molecules: Combining the thiazolidine scaffold with other known pharmacophores to create hybrid molecules with dual or synergistic activities.[2][4]

-

Translational Studies: Advancing promising lead compounds from in vitro and in vivo studies into preclinical development, with a focus on optimizing pharmacokinetic and metabolic profiles.[6][7]

-

Mechanism Elucidation: Further exploring the PPARγ-independent mechanisms to uncover new therapeutic targets and applications for this remarkable class of compounds.

The rich chemistry and diverse biology of substituted thiazolidines present a fertile ground for innovation. For the dedicated researcher, this scaffold holds the promise of yielding the next generation of therapies for some of the world's most pressing diseases.

References

- The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. (2021). MDPI.

- Thiazolidinedione - Wikipedia. Wikipedia.

- Synthesis and evaluation of novel thiazolidinedione derivatives for antibacterial activity. Der Pharma Chemica.

- Thiazolidinediones (TZDs) as a Versatile Scaffold in Medicinal Chemistry Biological Importance. (2020). International Journal of Pharmaceutical Sciences Review and Research.

- The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. (2021). PMC.

- Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. (2022). MDPI.

- Antibacterial and antibiofilm activities of thiazolidine-2,4-dione and 4-thioxo-thiazolidin-2-one derivatives against multidrug-resistant Staphylococcus aureus clinical isol

- Antifungal Thiazolidines: Synthesis and Biological Evalu

- Thiazolidinediones as anti-cancer agents. (2008). PMC - NIH.

- Thiazolidines: Potential anti-viral agents against avian influenza and infectious bronchitis viruses. PMC.

- Anti-inflammatory Effects of Thiazolidinediones in Human Airway Smooth Muscle Cells. PMC.

- Anticancer Effects of Thiazolidinediones Are Independent of Peroxisome Proliferator-activated Receptor γ and Mediated by Inhibition of Translation Initiation1. (2001). Cancer Research - AACR Journals.

- Review on Recent developments and biological activities of 2, 4-thiazolidinediones. [Source not provided].

- Recent insights into synthesis, biological activities, structure activity relationship and molecular interactions of thiazolidinone hybrids: A system

- Thiazolides: A New Class of Broad-Spectrum Antiviral Drugs Targeting Virus Matur

- Thiazolidine Derivatives: An Up-to-Date Review of Synthesis and Biological Activity. (2025). [Source not provided].

- Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024). PMC.

- Thiazolides: A new class of antiviral drugs. (2025).

- Comprehensive Review on the Anticancer Potential of Thiazolidin-4-One Derivatives. (2023).

- Recent developments and biological activities of thiazolidinone deriv

- Recent Trends in Thiazolidinedione (TZDs) as Antidiabetic agents - A Review. (2023). ijprajournal.

- Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Deriv

- A Brief Review on Biological Activities of Thiazolidinone Derivatives. (2021). International Journal of Pharmacy & Pharmaceutical Research.

- Antifungal Activities of Some 2-(P-Substituted Benzylidene)-3-(5-Alkyl-1, 3, 4- Thiadiazol-2-Yl) Thiazolidin-4-Ones. Scholars Research Library.

- Synthesis and Evaluation of Antibacterial Activities for Some New Thiazolidinone Derivatives of Thiadiazole. [Source not provided].

- Thiazolidinediones: a new class of antidiabetic drugs. (1998). PubMed.

- Anticancer Potential of Compounds Bearing Thiazolidin-4-one Scaffold: Comprehensive Review. Pharmacophore.

- Thiazolidines derivatives and their anti-inflammatory activity in LPS-induced RAW 264.7 macrophages: a systematic review and meta-analysis. (2024). Taylor & Francis Online.

- Synthesis and Antibacterial Activity of Some Newer Thiazolidine-2,4-Dione Deriv

- Thiazolidines: Potential anti-viral agents against avian influenza and infectious bronchitis viruses. (2018). PubMed.

- Anti-Diabetic Potentials of Thiazolidinedione Analogues with Efficient Synthetic Procedures: A Review of Literature. (2021). Bentham Science Publisher.

- Thiazolidinediones Anti-Inflammatory and Anti-Atherosclerotic Effects in Type 2 Diabetes Mellitus. Bentham Science Publisher.

- Antifungal activity of 3-(heteroaryl-2-ylmethyl)

- A comprehensive review on the antidiabetic attributes of thiazolidine-4-ones: Synthetic strategies and structure-activity rel

- Thiazolidine derivatives and their pharmacological actions. E3S Web of Conferences.

- Green Synthesis of Thiazolidine-2,4-dione Derivatives and Their Lipoxygenase Inhibition Activity With QSAR and Molecular Docking Studies. (2022). Frontiers.

- Thiazolidinediones as leads: A review. (2022). ScienceScholar.

- Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Tre

- Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. (2024). [Source not provided].

- Thiazolides as Antiviral Agents. The University of Liverpool Repository.

- Unraveling the mechanism of action of thiazolidinediones. (2000). JCI.

- Mechanism of Action of Thiazolidin-2,4-dione. (2022). Encyclopedia MDPI.

- Thiazolidinediones - mechanisms of action. (2004). Australian Prescriber - Therapeutic Guidelines.

- Evaluation of Antifungal and Antioxidant Activity of Newly Synthesized 4-Thiazolidinones. (2025). [Source not provided].

- Synthesis of Substituted thiazolidine-2,4-dione.

Sources

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. sphinxsai.com [sphinxsai.com]

- 3. Recent developments and biological activities of thiazolidinone derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies [mdpi.com]

- 5. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. galaxypub.co [galaxypub.co]

- 7. pharmacophorejournal.com [pharmacophorejournal.com]

- 8. ijprajournal.com [ijprajournal.com]

- 9. Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A comprehensive review on the antidiabetic attributes of thiazolidine-4-ones: Synthetic strategies and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Green Synthesis of Thiazolidine-2,4-dione Derivatives and Their Lipoxygenase Inhibition Activity With QSAR and Molecular Docking Studies [frontiersin.org]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. mdpi.com [mdpi.com]

- 14. Thiazolidines: Potential anti-viral agents against avian influenza and infectious bronchitis viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Thiazolidinedione - Wikipedia [en.wikipedia.org]

- 17. globalresearchonline.net [globalresearchonline.net]

- 18. eurekaselect.com [eurekaselect.com]

- 19. Thiazolidinediones as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Thiazolidinediones: a new class of antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Thiazolidinediones - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

- 22. Anti-inflammatory Effects of Thiazolidinediones in Human Airway Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. aacrjournals.org [aacrjournals.org]

- 24. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 25. Antibacterial and antibiofilm activities of thiazolidine-2,4-dione and 4-thioxo-thiazolidin-2-one derivatives against multidrug-resistant Staphylococcus aureus clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 29. Antifungal activity of 3-(heteroaryl-2-ylmethyl)thiazolidinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Thiazolides: A New Class of Broad-Spectrum Antiviral Drugs Targeting Virus Maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. Thiazolidines: Potential anti-viral agents against avian influenza and infectious bronchitis viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. tandfonline.com [tandfonline.com]

A Senior Application Scientist's Guide to the Discovery of Novel Thiazolidine Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear, proving their worth across a multitude of therapeutic targets. These are the "privileged scaffolds," and among them, the thiazolidine ring stands out for its remarkable versatility and biological significance.[1][2] From the established antidiabetic glitazones to emerging candidates in oncology and anti-infective research, the thiazolidine core is a testament to how subtle structural modifications can unlock potent and selective pharmacological activity.[3][4][5]

This guide is designed not as a rigid textbook, but as a strategic manual for the modern drug discovery scientist. It moves beyond simple recitation of facts to explore the underlying rationale—the "why"—behind the synthesis, evaluation, and optimization of novel thiazolidine derivatives. We will delve into the key synthetic routes, dissect the intricate mechanisms of action that drive their therapeutic effects, and provide field-proven protocols to empower your own research endeavors. Our focus is on building a self-validating system of discovery, where each experimental choice is deliberate and grounded in a deep understanding of the structure-activity relationships that govern this fascinating class of compounds.

Part 1: Foundational Synthetic Strategies

The synthesis of the thiazolidine core is efficient and adaptable, making it an attractive starting point for library generation.[6][7] The most common methods involve the cyclocondensation of three key components: an amine, a carbonyl compound, and a sulfur-containing reagent.[1]

Core Synthesis of the 4-Thiazolidinone Ring

The predominant route to the widely studied 4-thiazolidinone derivatives involves a one-pot condensation of an amine, an aldehyde (or ketone), and a mercaptocarboxylic acid (most commonly thioglycolic acid).[1][8]

Causality of Component Choice:

-

Amine: Provides the N-3 position of the ring. The choice of amine is a primary point of diversification to explore structure-activity relationships (SAR).

-

Aldehyde/Ketone: Provides the C-2 position. The substituent here significantly influences the steric and electronic properties of the final molecule.

-

Thioglycolic Acid: Acts as the sulfur and C-4/C-5 donor, completing the five-membered ring via intramolecular cyclization.

The reaction typically proceeds through the formation of an intermediate imine (Schiff base) from the amine and aldehyde, which is then attacked by the thiol group of the mercaptoacetic acid, followed by cyclization.[9] Modern methodologies often employ microwave assistance to accelerate this process, dramatically reducing reaction times and improving yields.[1][10]

Caption: General workflow for 4-thiazolidinone synthesis.

Synthesis of 2,4-Thiazolidinediones (TZDs)

The 2,4-thiazolidinedione (TZD) scaffold, famous for its use in antidiabetic drugs, is typically synthesized via the reaction of an α-halogenated carboxylic acid with thiourea or its derivatives, followed by acidic hydrolysis.[11]

Step-by-Step Synthetic Protocol: General Microwave-Assisted Synthesis of 4-Thiazolidinones

This protocol provides a robust and efficient method for generating a library of thiazolidinone derivatives.

-

Reagent Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine the primary amine (1.0 mmol), the selected aromatic aldehyde (1.0 mmol), and a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.1 mmol).

-

Solvent Addition: Add 3 mL of a suitable solvent, such as ethanol or toluene. Toluene is often preferred as it allows for the azeotropic removal of water using a Dean-Stark trap in conventional heating, a principle that still benefits microwave synthesis.

-

Initial Imine Formation (Optional but Recommended): Stir the mixture at room temperature for 15-20 minutes to facilitate the initial formation of the Schiff base.

-

Thiol Addition: Add thioglycolic acid (1.1 mmol, a slight excess) to the vessel.

-

Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 110-120°C for 10-30 minutes. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After cooling, the reaction mixture is often concentrated under reduced pressure. The resulting residue is then poured into ice-cold water or a saturated sodium bicarbonate solution to precipitate the crude product.

-

Purification: The precipitate is collected by vacuum filtration, washed with cold water, and dried. Further purification is achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure 4-thiazolidinone derivative.

-

Characterization: Confirm the structure of the final compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Part 2: The Therapeutic Landscape of Thiazolidine Derivatives

The true value of the thiazolidine scaffold lies in its ability to interact with a wide array of biological targets.[5][6] Below, we explore the three most prominent areas of discovery: oncology, infectious diseases, and metabolic disorders.

Anticancer Activity: Targeting Cell Proliferation and Survival

Thiazolidine derivatives have emerged as powerful anticancer agents, acting through both Peroxisome Proliferator-Activated Receptor-gamma (PPARγ)-dependent and -independent pathways.[12][13]

Mechanism of Action: PPARγ-Dependent Pathway Many thiazolidinediones (TZDs) are high-affinity ligands for PPARγ, a nuclear receptor that regulates genes involved in cell cycle control, apoptosis, and differentiation.[12][13][14]

-

Activation: The TZD derivative enters the cell and binds to PPARγ in the cytoplasm.

-

Heterodimerization: The activated PPARγ-ligand complex translocates to the nucleus and forms a heterodimer with the Retinoid X Receptor (RXR).

-

Gene Transcription: This complex binds to Peroxisome Proliferator Response Elements (PPREs) on the DNA, modulating the transcription of target genes.

-

Anticancer Effect: This leads to the upregulation of pro-apoptotic proteins like Bax and the tumor suppressor PTEN, and the downregulation of anti-apoptotic proteins like Bcl-2.[12][14] The ultimate result is induction of apoptosis and arrest of the cell cycle, inhibiting tumor growth.[14]

Caption: PPARγ-dependent anticancer mechanism of TZDs.

PPARγ-Independent Mechanisms: Intriguingly, many thiazolidin-4-one derivatives exert potent anticancer effects without activating PPARγ.[12][14] These compounds often work by inhibiting crucial cellular signaling cascades like the PI3K/Akt/mTOR and MAPK/ERK pathways, which are frequently dysregulated in cancer.[12]

Data Summary: Anticancer Activity of Novel Thiazolidine Derivatives

| Compound Class | Specific Derivative Example | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Thiazolidinone-Isatin Hybrid | Compound 28a | HT-29 (Colon) | 5.42 | [15] |

| Thiazolidinone-Isatin Hybrid | Compound 28b | HepG2 (Liver) | 4.97 | [15] |

| 2,3-Diaryl-4-thiazolidinone | Compound 12 | A549 (Lung) | - | [16] |

| Ofloxacin-Thiazolidinone | Compound 34d | M. tuberculosis H37Rv | 1.6 µg/mL | [17] |

| 5-benzylidene-TZD | - | MCF-7 (Breast) | - | [11] |

Note: IC₅₀ values represent the concentration required to inhibit 50% of cell growth. A lower value indicates higher potency.

Antimicrobial and Antifungal Activity

The rise of antimicrobial resistance has created an urgent need for new classes of antibiotics.[3] Thiazolidine derivatives have shown significant promise, exhibiting broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as various fungi.[3][10][18][19][20]

Mechanism of Action: The antimicrobial action is often multi-faceted. Docking studies suggest that these compounds can inhibit essential bacterial enzymes that are distinct from those in humans.[3]

-

Antibacterial: Inhibition of enzymes like MurB, which is critical for the synthesis of the bacterial cell wall peptidoglycan.[3]

-

Antifungal: Inhibition of lanosterol 14α-demethylase (CYP51), an essential enzyme in the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[3]

Data Summary: Antimicrobial Activity (MIC)

| Compound Class | Organism | Type | MIC (µg/mL) | Reference |

| 5-Arylidene-thiazolidine-2,4-dione | Staphylococcus aureus | Gram-positive | 2 - 16 | [20] |

| 2,3-Diaryl-thiazolidin-4-one | Various Bacteria | Gram-positive & negative | 8 - 240 | [3] |

| Adamantane-Thiazolidinone | Various Bacteria & Fungi | Broad Spectrum | - | [10] |

| Thiazolidine-4-one derivative | Candida albicans | Fungal | 18.44 | [19] |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that prevents visible growth of a microorganism. Lower values are better.

Antidiabetic Activity: Beyond the Glitazones

While the classic TZD "glitazone" drugs (e.g., Pioglitazone) are well-known PPARγ agonists for treating type 2 diabetes, newer derivatives are being explored for multifaceted antidiabetic actions.[4][21][22] Research is now focused on developing compounds that retain insulin-sensitizing effects while minimizing the side effects associated with strong PPARγ activation, such as weight gain and fluid retention.[22]

Emerging Mechanisms:

-

α-Glucosidase Inhibition: Some derivatives inhibit α-glucosidase, an enzyme in the small intestine responsible for breaking down carbohydrates into glucose.[21] Inhibition slows glucose absorption, helping to manage post-meal blood sugar spikes.

-

PTP1B Inhibition: Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of the insulin signaling pathway. Inhibiting PTP1B enhances insulin sensitivity.[22]

-

α-Amylase Inhibition: Similar to α-glucosidase inhibitors, compounds that inhibit pancreatic α-amylase can reduce the rate of starch digestion.[23]

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

This assay is a primary screen for identifying non-PPARγ antidiabetic potential.

-

Reagent Preparation:

-

Prepare a 100 mM phosphate buffer (pH 6.8).

-

Dissolve α-glucosidase enzyme (from Saccharomyces cerevisiae) in the buffer to a concentration of 0.2 U/mL.

-

Dissolve the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the buffer to a concentration of 2 mM.

-

Prepare stock solutions of test thiazolidine derivatives and a standard inhibitor (e.g., Acarbose) in DMSO. Create serial dilutions in the phosphate buffer.

-

-

Assay Procedure (96-well plate):

-

To each well, add 50 µL of the phosphate buffer.

-

Add 10 µL of the test compound dilution (or standard/DMSO for control).

-

Add 20 µL of the α-glucosidase enzyme solution.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

-

Initiate Reaction:

-

Add 20 µL of the pNPG substrate solution to each well to start the reaction.

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 50 µL of 0.1 M sodium carbonate (Na₂CO₃).

-

Measure the absorbance at 405 nm using a microplate reader. The absorbance is due to the release of p-nitrophenol.

-

-

Data Analysis:

-

Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Plot the % inhibition against the compound concentration and determine the IC₅₀ value.

-

Part 3: Future Perspectives and Conclusion

The journey of discovering novel thiazolidine derivatives is far from over. The inherent "drug-likeness" and synthetic tractability of this scaffold ensure its continued relevance in medicinal chemistry.[16][24] Future efforts will likely focus on:

-

Multi-Target Ligands: Designing single molecules that can modulate multiple targets (e.g., a compound with both anticancer and anti-inflammatory properties).

-

Green Chemistry: Optimizing synthetic routes to be more environmentally sustainable, using techniques like microwave-assisted and solvent-free reactions.[1]

-

Computational Chemistry: Employing molecular docking and in silico screening to more rationally design derivatives with high predicted affinity and selectivity for specific biological targets, thereby reducing the cost and time of discovery.[3][21]

The thiazolidine core is a classic example of a privileged structure that continues to provide new and exciting therapeutic leads. By combining established synthetic wisdom with modern evaluation techniques and a rational, mechanism-based approach to design, researchers are well-positioned to unlock the next generation of innovative medicines from this versatile scaffold.

References

-

Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. (n.d.). National Center for Biotechnology Information. [Link]

-

Thiazolidinediones as anti-cancer agents - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Hatim, C., Boussetta, A., Kacem, M., Dib, M., Ouchetto, K., Hafid, A., Khouili, M., & Ouchetto, H. (2025, September 19). Thiazolidine Derivatives: An Up-to-Date Review of Synthesis and Biological Activity. Bentham Science. [Link]

-

Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024) - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Singh, D., Piplani, M., Kharkwal, H., Murugesan, S., Singh, Y., Aggarwal, A., & Chander, S. (2023). Comprehensive Review on the Anticancer Potential of Thiazolidin-4-One Derivatives. Asian Journal of Current Research in Clinical and Cancer. [Link]

-

Sharma, A., Kumar, N., & Preet, K. (2024). Antidiabetic potential of thiazolidinedione derivatives with efficient design, molecular docking, structural activity relationship, and biological activity: an update review (2021-2023). Medicinal Chemistry Research. [Link]

-

Hatim, C., Boussetta, A., Kacem, M., Dib, M., Ouchetto, K., Hafid, A., Khouili, M., & Ouchetto, H. (2025, September 19). Thiazolidine Derivatives: An Up-to-Date Review of Synthesis and Biological Activity. Letters in Organic Chemistry. [Link]

-

Discovery Potent of Thiazolidinedione Derivatives as Antioxidant, α-Amylase Inhibitor, and Antidiabetic Agent. (2021, December 23). MDPI. [Link]

-

Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. (2019, December 27). MDPI. [Link]

-

Thiazolidinediones Beyond PPAR-γ: A Review of Their Multifaceted Antidiabetic Actions. (2025, August 12). Cureus. [Link]

-

Alheety, K. A. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy. [Link]

-

Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. (2024, August 25). Letters in Applied NanoBioScience. [Link]

-

Bireddy, R., Vedantham, S., & Mulakayala, C. (2020). A Review on the Synthesis and Biological Studies of 2,4-Thiazolidinedione Derivatives. Mini-Reviews in Organic Chemistry. [Link]

-

4-Thiazolidinone derivatives as potent antimicrobial agents: microwave-assisted synthesis, biological evaluation and docking studies. (n.d.). Royal Society of Chemistry. [Link]

-

de Oliveira, C., da S. Moreira, D., de Souza, A., de Lima, M., & da Silva, F. (2014). Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives. Hindawi. [Link]

-

Chemical Synthesis, Mechanism of Action and Anticancer Potential of Medicinally Important Thiazolidin-2,4-dione Derivatives: A Review. (2019, November 1). Bentham Science. [Link]

-

Thiazolidinediones (TZDs) as a Versatile Scaffold in Medicinal Chemistry Biological Importance. (2020, July 15). International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Review of Recent Advances in Thiazolidin-4-One Derivatives as Promising Antitubercular Agents (2021–Present) - PMC. (2025, May 17). National Center for Biotechnology Information. [Link]

-

Chapter 5: Synthesis, Properties, and Biological Applications of 2,4-Thiazolidinediones. (2024, July 24). Royal Society of Chemistry. [Link]

-

The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. (2021, October 26). MDPI. [Link]

-

Recent advances in the synthesis and utility of thiazoline and its derivatives - PMC. (2024, January 2). National Center for Biotechnology Information. [Link]

-

Patel, S., Sen, A. K., Dash, D. K., Sadhu, P., Kumari, M., & Baile, S. B. (2021). Synthesis, Characterization and Biological Evaluation of Thiazolidinedione Derivative as Novel Antidiabetic Agents. Journal of Pharmaceutical Research International. [Link]

-

Recent Progress in Thiazolidinone Research: Green Synthesis, Hybrid Molecules, and Therapeutic Prospects. (n.d.). International Journal of Innovative Research in Technology. [Link]

-

Singh, D., Piplani, M., Kharkwal, H., Murugesan, S., Singh, Y., Aggarwal, A., & Chander, S. (2023). Anticancer Potential of Compounds Bearing Thiazolidin-4-one Scaffold: Comprehensive Review. Pharmacophore. [Link]

-

Long, N., Le Gresley, A., & Wren, S. P. (2021). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. ChemMedChem. [Link]

-

Synthetic and therapeutic potential of 4-thiazolidinone and its analogs. (2020, November 2). Growing Science. [Link]

-

Exploration of Glitazone/Thiazolidinedione Derivatives: Molecular Design and Therapeutic Potential. (2025, September 25). MDPI. [Link]

-

Synthesis of New Thiazole Derivatives Bearing Thiazolidin-4(5H)-One Structure and Evaluation of Their Antimicrobial Activity. (n.d.). SciELO. [Link]

Sources

- 1. ijirt.org [ijirt.org]

- 2. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. Exploration of Glitazone/Thiazolidinedione Derivatives: Molecular Design and Therapeutic Potential | MDPI [mdpi.com]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Thiazolidine Derivatives: An Up-to-Date Review of Synthesis and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sysrevpharm.org [sysrevpharm.org]

- 9. scielo.br [scielo.br]

- 10. 4-Thiazolidinone derivatives as potent antimicrobial agents: microwave-assisted synthesis, biological evaluation and docking studies - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 11. books.rsc.org [books.rsc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Thiazolidinediones as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. galaxypub.co [galaxypub.co]

- 17. Review of Recent Advances in Thiazolidin-4-One Derivatives as Promising Antitubercular Agents (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. nanobioletters.com [nanobioletters.com]

- 20. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Antidiabetic potential of thiazolidinedione derivatives with efficient design, molecular docking, structural activity relationship, and biological activity: an update review (2021-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. ijpsjournal.com [ijpsjournal.com]

- 23. mdpi.com [mdpi.com]

- 24. pharmacophorejournal.com [pharmacophorejournal.com]

The Thiazolidine Core: A Privileged Scaffold in Modern Drug Discovery

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Enduring Significance of Heterocyclic Scaffolds

In the landscape of medicinal chemistry, heterocyclic systems are of paramount importance, with estimates suggesting that over 85% of all biologically active chemical entities contain at least one heterocycle.[1] The incorporation of these cyclic structures allows for the modulation of critical pharmacokinetic and pharmacodynamic properties, including lipophilicity, polarity, and hydrogen bonding capacity, thereby optimizing a molecule's therapeutic potential.[1] Among the vast array of heterocyclic scaffolds, the five-membered thiazolidine ring has emerged as a "privileged structure" due to its remarkable versatility and broad spectrum of pharmacological activities.[1][2] This guide provides a comprehensive technical overview of the thiazolidine core, with a particular focus on its derivatives, such as thiazolidinones and thiazolidinediones. We will delve into the synthetic strategies, mechanisms of action, and diverse biological significance of this remarkable scaffold, offering field-proven insights for researchers and drug development professionals.

The Thiazolidine Core: Structural Features and Synthetic Strategies

The fundamental thiazolidine structure is a five-membered saturated ring containing a sulfur atom at position 1 and a nitrogen atom at position 3.[1] Its derivatives, particularly those with carbonyl groups, such as thiazolidin-4-ones and thiazolidine-2,4-diones (TZDs), are of significant interest in medicinal chemistry.[3] The presence of reactive sites at the N-3 and C-5 positions allows for a wide range of chemical modifications, making the thiazolidine scaffold a versatile template for generating diverse compound libraries.[4]

Core Synthesis: Building the Thiazolidine Ring

A common and efficient method for the synthesis of the foundational thiazolidine-2,4-dione ring involves the reaction of chloroacetic acid with thiourea.[5][6]

Experimental Protocol: Synthesis of 2,4-Thiazolidinedione [5]

-

Materials: Chloroacetic acid, Thiourea, Concentrated Hydrochloric Acid, Water, Ethanol.

-

Procedure:

-

In a 250 ml three-necked flask, a solution of 0.6 mole of chloroacetic acid in 60 ml of water is prepared.

-

A solution of 0.6 mole of thiourea in 60 ml of water is added to the chloroacetic acid solution.

-

The mixture is stirred for 15 minutes.

-

60 ml of concentrated hydrochloric acid is slowly added from a dropping funnel.

-

The reaction mixture is stirred and refluxed for 10-12 hours at 100-110°C.

-

Upon cooling, the product solidifies into white needles.

-

The solid is filtered, washed with water to remove any remaining acid, and dried.

-

The crude product is recrystallized from ethanol.

-

-

Characterization: The final product can be characterized by its melting point (123-125°C) and spectroscopic techniques such as IR and NMR.[6]

Functionalization of the Thiazolidine Core: The Knoevenagel Condensation

A key reaction for derivatizing the thiazolidine core is the Knoevenagel condensation, which is frequently used to introduce substituents at the C-5 position. This reaction typically involves the condensation of an aldehyde or ketone with the active methylene group at C-5 of the thiazolidine-2,4-dione ring, often catalyzed by a base like piperidine.[5][7]

Experimental Protocol: Synthesis of 5-Benzylidene-2,4-Thiazolidinedione [8]

-

Materials: 2,4-Thiazolidinedione (TZD), Benzaldehyde, Piperidine, Anhydrous Ethanol.

-

Procedure:

-

To a flask, add 60 ml of anhydrous ethanol and 0.488g (4 mmols) of TZD.

-

Heat the reaction medium to the boiling point of the solvent.

-

Add 405µL of benzaldehyde (0.424g, 4 mmol) and 316µL of piperidine (0.272g, 3.2 mmol).

-

Reflux the mixture until the reaction is complete (monitored by TLC).

-

Allow the mixture to cool to room temperature.

-

Further cool the reaction medium in a freezer to induce crystallization.

-

Recrystallize the product from ethanol.

-

Biological Significance and Therapeutic Applications

The thiazolidine core is a versatile pharmacophore that confers a diverse range of pharmacological activities, including antidiabetic, anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[1][9]

Antidiabetic Activity: The Glitazones and PPARγ Agonism

Perhaps the most well-known application of the thiazolidine core is in the class of antidiabetic drugs known as thiazolidinediones (TZDs) or "glitazones," which includes compounds like pioglitazone and rosiglitazone.[10][11] These drugs are potent agonists of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor primarily expressed in adipose tissue.[11][12]

Activation of PPARγ by TZDs leads to a cascade of events that ultimately enhance insulin sensitivity.[12] The activated PPARγ forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator hormone response elements (PPREs) in the promoter regions of target genes.[10] This binding event modulates the transcription of genes involved in glucose and lipid metabolism, leading to decreased insulin resistance.[10]

Experimental Protocol: In Vitro PPARγ Activation Assay

The activation of PPARγ by test compounds can be assessed using various commercially available assay kits. A common method involves a cell-based reporter assay.

-

Principle: Cells are transfected with a reporter plasmid containing a PPRE upstream of a reporter gene (e.g., luciferase). Activation of PPARγ by a ligand leads to the expression of the reporter gene, which can be quantified.

-

General Procedure (Example using a Luciferase Reporter Assay): [13]

-

Seed cells (e.g., Ac2F rat liver cells) in a 96-well plate.

-

Transfect the cells with a PPARγ expression vector and a PPRE-luciferase reporter vector.

-

After an appropriate incubation period, treat the cells with various concentrations of the test thiazolidine derivative or a known PPARγ agonist (e.g., rosiglitazone) as a positive control.

-

Incubate for a specified time (e.g., 24 hours).

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

An increase in luminescence compared to untreated cells indicates PPARγ activation.

-

Anticancer Activity: A Multifaceted Approach

Thiazolidine derivatives have demonstrated significant potential as anticancer agents, acting through both PPARγ-dependent and -independent mechanisms.[4][10]

PPARγ-Dependent Mechanisms:

-

Induction of Apoptosis: Activation of PPARγ can trigger programmed cell death in various cancer cell lines.[10]

-

Cell Cycle Arrest: TZDs can halt the proliferation of cancer cells by arresting the cell cycle.[10]

-

Differentiation: In some cancer types, PPARγ activation can induce differentiation, leading to a less malignant phenotype.[4]

PPARγ-Independent Mechanisms:

-

Inhibition of Translation Initiation: Some studies have shown that the anticancer effects of TZDs can be independent of PPARγ and are instead mediated by the inhibition of translation initiation.[4]

-

Kinase Inhibition: Certain thiazolidinedione derivatives have been identified as inhibitors of various protein kinases that are crucial for cancer cell signaling and survival.[14]

Experimental Protocol: MTT Assay for Cytotoxicity [1][15]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.[15]

-

Procedure:

-

Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 1x10⁴ cells per well and incubate for 18-24 hours.[1]

-

Treat the cells with various concentrations of the test thiazolidine derivative and a positive control (e.g., doxorubicin) for a specified period (e.g., 24 or 48 hours).[1]

-

Remove the treatment medium and add 10-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[1][15]

-

Incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at approximately 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Table 1: Anticancer Activity of Selected Thiazolidinone Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 6a | MDA-MB-231 (Breast) | 7.6 | [14] |

| Compound 6a | MCF-7 (Breast) | 8.4 | [14] |

| Compound 7 | RPMI-8226 (Leukemia) | 1.61 | [14] |

| Compound 7 | SR (Leukemia) | 1.11 | [14] |

| Compound 17a | MCF-7 (Breast) | 1.03 ± 0.05 | [14] |

| Compound 19e | MDA-MB-231 (Breast) | 0.97 ± 0.13 | [12] |

| Compound 22 | HepG2 (Liver) | 2.04 ± 0.06 | [16] |

| Compound 22 | MCF-7 (Breast) | 1.21 ± 0.04 | [16] |

Antimicrobial Activity: A Renewed Hope Against Resistance

With the rise of multidrug-resistant pathogens, the development of new antimicrobial agents is a critical area of research. Thiazolidinone derivatives have shown promising activity against a range of bacteria and fungi.[8][17]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution) [18]

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Procedure:

-

Prepare a series of twofold dilutions of the test thiazolidinone derivative in a liquid growth medium in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli).

-

Include positive (microorganism with no drug) and negative (medium only) controls.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

-

Table 2: Antimicrobial Activity of Selected Thiazolidinone Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Compound A2 | S. aureus, B. subtilis, P. aeruginosa | 31.25 | [17] |

| Compound A5 | S. aureus, B. subtilis, P. aeruginosa | 31.25 | [17] |

| Thiazolidinone Derivative 5 | S. Typhimurium | 0.008-0.06 | [19] |

| TD-H2-A | S. aureus strains | 6.3–25.0 | [18] |

Anti-inflammatory and Antioxidant Activities

Inflammation and oxidative stress are implicated in a wide range of chronic diseases. Thiazolidinone derivatives have demonstrated both anti-inflammatory and antioxidant properties.[9][20]

Anti-inflammatory Mechanisms:

-

COX/LOX Inhibition: Some thiazolidinone derivatives have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade.[20]

-

Cytokine Modulation: These compounds can also modulate the production of pro-inflammatory cytokines such as TNF-α and IL-6.[16]

Antioxidant Mechanisms:

-

Radical Scavenging: The thiazolidine core can be functionalized with groups that are capable of scavenging free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[4]

Experimental Protocol: DPPH Radical Scavenging Assay [4]

-

Principle: The stable free radical DPPH has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, it is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is measured spectrophotometrically.

-

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare various concentrations of the test thiazolidine derivative and a standard antioxidant (e.g., ascorbic acid).

-

In a 96-well plate, add the test compound or standard to the DPPH solution.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at approximately 517 nm.

-

Calculate the percentage of radical scavenging activity and determine the IC50 value.

-

Table 3: Antioxidant Activity of Selected Thiazolidinone Derivatives

| Compound | Assay | IC50 (µM) | Reference |

| Compound 12 (p-hydroxyl group) | DPPH | 22.7 ± 0.43 | |

| Ascorbic Acid (Standard) | DPPH | - | [11] |

| Compound 5f | DPPH | - (89.61% scavenging) | [9] |

| Compound 5l | DPPH | - (92.55% scavenging) | [9] |

Conclusion: A Scaffold with a Bright Future

The thiazolidine core, with its remarkable synthetic tractability and diverse pharmacological profile, continues to be a focal point of research in medicinal chemistry. From its established role in the treatment of type 2 diabetes to its emerging potential in oncology, infectious diseases, and inflammatory conditions, the thiazolidine scaffold offers a wealth of opportunities for the development of novel therapeutics. The ability to fine-tune its biological activity through targeted chemical modifications underscores its status as a truly privileged structure. As our understanding of the intricate molecular mechanisms underlying its various effects deepens, the thiazolidine core is poised to remain a cornerstone of drug discovery for years to come.

References

- Sonawane, L.V., & Bari, S.B. (2011). Synthesis and Spectral Characterization of Some Novel N-Substituted 2, 4-Thiazolidinedione. International Journal of Biological Chemistry, 5, 68-74.

- El-Naggar, M., et al. (2022).

- Mahmoodi, N., et al. (2023). Comprehensive Review on the Anticancer Potential of Thiazolidin-4-One Derivatives.

- BenchChem. (2025).

- Dandia, A., et al. (2012).

- Al-Ghorbani, M., et al. (2024). Synthesis and evaluation of a novel pyridinyl thiazolidine derivative as an antioxidant and corrosion inhibitor for mild steel in acidic environments. Arabian Journal of Chemistry.

- Sahoo, B. M., et al. (2021).

- Journal of Pharmaceutical Chemistry. (2022). #153 Synthesis and anticancer evaluation of some Novel 4-thiazolidinedione derivatives.

- ResearchGate. (Date not available). IC50 values (µM) of the compounds and SI values against MCF-7, A549 and NIH/3T3 cell lines.

- Stankova, I., et al. (2021).

- Prince Sattam bin Abdulaziz University - Pure Help Center. (2021).

- G-I, P., et al. (2020).

- Li, Y., et al. (2024). Antimicrobial and anti-biofilm activity of a thiazolidinone derivative against Staphylococcus aureus in vitro and in vivo. Microbiology Spectrum.

- Google Patents. (Date not available).

- Der Pharma Chemica. (Date not available).

- Science.gov. (Date not available). cytotoxicity ic50 values: Topics by Science.gov.

- Singh, N., et al. (2014). Synthesis and pharmacological evaluation of 5-substituted-2,4-thiazolidinedione. Indian Journal of Research in Pharmacy and Biotechnology.

- Mahmoodi, N., et al. (2023). Comprehensive Review on the Anticancer Potential of Thiazolidin-4-One Derivatives.

- Al-Warhi, T., et al. (2022). Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies. PMC.

- Mihasan, M., et al. (2012). Synthesis and Characterization of New Thiazolidinones Containing Coumarin Moieties and Their Antibacterial and Antioxidant Activities. NIH.

- IJSDR. (Date not available).

- Ayyash, A. N., et al. (2014). Synthesis and Characterization of Some Novel 4-Thiazolidinones and Isoxazolines Derived from Thiosemicarbazones. Scientific & Academic Publishing.

- ResearchGate. (Date not available). IC 50 values (μM) for DPPH scavenging ability of the compounds.

- Impactfactor. (2019).

- Facile synthesis and characterization of some new 5-arylidene-thiazolidine-2,4- diones and their antimicrobial.

- Kamal, A., et al. (2015). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. PMC.

- Pharmaspire. (2021). Design, synthesis, and characterization of new thiazolidinedione derivatives as potent α-glucosidase inhibitors.

- Journal of Chemical and Pharmaceutical Research. (Date not available).

- Plaisier, C., et al. (2025). Rosiglitazone-Mediated Activation of PPARγ Induces PlGF Expression in Trophoblast Cells.

- MedCrave online. (2017).

- PubMed. (2007). Activation of peroxisome proliferator-activated receptor gamma (PPARgamma)

- Ntountaniotis, D., et al. (2019). Thiazoles and Thiazolidinones as COX/LOX Inhibitors. PMC - NIH.

- ResearchGate. (2025). Molecular Docking and SAR Studies of Thiazolidinone Compounds Against Cox-2.

- ResearchGate. (Date not available). PPAR-γ activation of nine clinical drugs and rosiglitazone.

- Semantic Scholar. (2013).

- Oxford Academic. (2007). Activation of Peroxisome Proliferator-Activated Receptor γ (PPARγ)

- ResearchGate. (2025). Rosiglitazone stimulates peroxisome proliferator-activated receptor gamma (PPARγ) expression and directly effects in vitro steroidogenesis in porcine ovarian follicles.

- PMC. (2023).

Sources

- 1. JP2008260725A - Method for producing 2-imino-4-thiazolidinone - Google Patents [patents.google.com]

- 2. isfcppharmaspire.com [isfcppharmaspire.com]

- 3. impactfactor.org [impactfactor.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ijrpb.com [ijrpb.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. medcraveonline.com [medcraveonline.com]

- 9. New Phenolic Derivatives of Thiazolidine-2,4-dione with Antioxidant and Antiradical Properties: Synthesis, Characterization, In Vitro Evaluation, and Quantum Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scialert.net [scialert.net]

- 11. Synthesis and evaluation of a novel pyridinyl thiazolidine derivative as an antioxidant and corrosion inhibitor for mild steel in acidic environments - Arabian Journal of Chemistry [arabjchem.org]

- 12. pubs.vensel.org [pubs.vensel.org]

- 13. researchgate.net [researchgate.net]

- 14. galaxypub.co [galaxypub.co]

- 15. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. derpharmachemica.com [derpharmachemica.com]

- 17. journals.asm.org [journals.asm.org]

- 18. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

A Technical Guide to the Spectroscopic Characterization of 3-(4-Bromopyridin-3-yl)thiazolidine

Executive Summary

This technical guide provides a comprehensive framework for the spectroscopic characterization of the novel heterocyclic compound, 3-(4-Bromopyridin-3-yl)thiazolidine. As this molecule represents a new chemical entity with no publicly available spectral data, this document serves as a predictive and methodological whitepaper. We leverage established principles of spectroscopic analysis and draw upon data from structurally related analogs to forecast the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic signatures. This guide is designed for researchers, medicinal chemists, and drug development professionals, offering not only a predicted spectral fingerprint for initial identification but also detailed, field-proven protocols for the empirical acquisition and validation of this data. Our approach emphasizes the causality behind experimental choices, ensuring a robust and self-validating system for structural elucidation.

Introduction: Context and Rationale

The fusion of a thiazolidine ring with a substituted pyridine core presents a compelling scaffold for medicinal chemistry. Thiazolidine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The pyridine ring is a ubiquitous feature in pharmaceuticals, influencing solubility, metabolic stability, and receptor binding affinity. The specific introduction of a bromine atom on the pyridine ring offers a valuable handle for further synthetic elaboration through cross-coupling reactions, enabling the generation of diverse chemical libraries for drug discovery.

The target molecule, 3-(4-Bromopyridin-3-yl)thiazolidine, combines these key features. Its unambiguous structural confirmation is the foundational step for any subsequent biological or chemical investigation. This guide provides the essential predictive data and analytical workflows required to achieve this confirmation with a high degree of scientific rigor.

Molecular Structure:

Figure 1: Chemical structure of 3-(4-Bromopyridin-3-yl)thiazolidine.

Figure 1: Chemical structure of 3-(4-Bromopyridin-3-yl)thiazolidine.Predicted Spectroscopic Profile

The following sections detail the anticipated spectroscopic data for 3-(4-Bromopyridin-3-yl)thiazolidine. These predictions are derived from the analysis of its constituent parts: the thiazolidine heterocycle and the 4-bromopyridine system, based on data from analogous structures found in the literature.[3][4][5][6]

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of a molecule. For 3-(4-Bromopyridin-3-yl)thiazolidine, we anticipate a distinct set of signals corresponding to the protons and carbons of both the thiazolidine and bromopyridine rings.

Rationale for Predictions:

-

Thiazolidine Ring: The protons on the thiazolidine ring are expected in the aliphatic region (3-5 ppm). The methylene protons adjacent to the sulfur (C5-H) and nitrogen (C2-H, C4-H) will exhibit characteristic chemical shifts and coupling patterns (typically triplets or multiplets).[3][7]

-

Bromopyridine Ring: The aromatic protons will appear in the downfield region (7-9 ppm). The proton at C2 will be the most deshielded due to its proximity to the electronegative nitrogen atom. The bromine atom will influence the chemical shifts of adjacent protons.[6]

-

¹³C NMR: The carbon signals will be distributed according to their chemical environment. The carbon attached to bromine (C4') will be significantly shifted, and the carbons of the thiazolidine ring will appear in the aliphatic region of the spectrum.[3][5]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| Atom Position | Predicted ¹H δ (ppm) | Multiplicity | Predicted ¹³C δ (ppm) |

| Thiazolidine Ring | |||

| C2-H₂ | ~4.5 - 4.8 | Singlet (s) or Multiplet (m) | ~55 - 60 |

| C4-H₂ | ~3.8 - 4.2 | Triplet (t) | ~50 - 55 |

| C5-H₂ | ~3.1 - 3.4 | Triplet (t) | ~30 - 35 |

| Bromopyridine Ring | |||

| C2'-H | ~8.6 - 8.8 | Singlet (s) or Doublet (d) | ~150 - 152 |

| C5'-H | ~7.3 - 7.5 | Doublet (d) | ~125 - 128 |

| C6'-H | ~8.4 - 8.6 | Doublet (d) | ~148 - 150 |

| C3' | - | - | ~135 - 140 |

| C4' | - | - | ~118 - 122 |

Note: These are estimated values. Actual shifts and coupling constants must be confirmed by 2D NMR experiments (COSY, HSQC, HMBC).

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition of a compound. For a bromine-containing molecule, the isotopic pattern is a definitive diagnostic feature.

Rationale for Predictions:

-

Molecular Ion: The molecular weight of C₈H₉BrN₂S is 259.98 g/mol . High-resolution mass spectrometry (HRMS) should confirm this with high accuracy.

-

Isotopic Pattern: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. Therefore, the molecular ion peak will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units (M⁺ and M⁺+2). This is a hallmark signature for a monobrominated compound.[8]

-

Fragmentation: Key fragmentations are expected to arise from the cleavage of the C-N bond linking the two rings and the fragmentation of the thiazolidine ring itself.[9]

Table 2: Predicted Mass Spectrometry Data (ESI+)

| Ion | Predicted m/z (Monoisotopic) | Comments |

| [M+H]⁺ | 260.9855 | Corresponds to C₈H₁₀BrN₂S⁺ with ⁷⁹Br. |

| [M+H+2]⁺ | 262.9835 | Corresponds to C₈H₁₀BrN₂S⁺ with ⁸¹Br. The intensity will be ~98% of the M+H peak. |

| [M-C₃H₆NS+H]⁺ | 170.9588 | Fragment corresponding to the protonated 3-amino-4-bromopyridine moiety. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Rationale for Predictions: The IR spectrum will be a composite of the vibrations from both the thiazolidine and bromopyridine components. Key expected absorptions include C-H stretching for both aliphatic and aromatic protons, C=C and C=N stretching from the pyridine ring, and C-N, C-S, and C-Br bond vibrations.[5][10][11]

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic (Pyridine) |